Prizidilol

Descripción general

Descripción

Prizidilol is a hydrazinopyridazine derivative known for its combined vasodilatory and non-selective beta-adrenoceptor blocking properties. It has been primarily studied for its potential in treating hypertension by reducing blood pressure through both vasodilation and beta-blockade mechanisms .

Métodos De Preparación

Prizidilol can be synthesized through various routes, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods. These methods involve derivatization and extraction procedures to isolate and purify the compound . Industrial production methods typically involve large-scale synthesis using similar chromatographic techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Prizidilol undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. Major products formed from these reactions include various derivatives of this compound with modified functional groups .

Aplicaciones Científicas De Investigación

Clinical Efficacy

Numerous studies have assessed the efficacy of Prizidilol in treating essential hypertension:

- Blood Pressure Reduction : In a study involving ten patients, this compound demonstrated a significant decrease in blood pressure after four weeks of treatment. Another study with 24 patients confirmed these findings, showing sustained reductions in blood pressure levels 24-27 hours post-administration at doses ranging from 400 to 800 mg per day .

- Long-Term Studies : Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods. Patients typically exhibit stable blood pressure control with minimal fluctuations .

Tolerability and Side Effects

This compound is generally well-tolerated among patients; however, some adverse effects have been reported:

- Common Side Effects : Patients may experience dizziness, tiredness, and mild edema. These side effects are usually manageable and do not significantly affect the overall tolerability of the drug .

- Renal Function : Some studies indicated a slight decrease in glomerular filtration rate during treatment, suggesting that renal function may be impacted in certain individuals. This aspect warrants further investigation to understand the long-term implications of this compound on renal health .

Case Studies

Several case studies have provided insights into the real-world applications of this compound:

- Case Study A : A 55-year-old male with resistant hypertension was treated with this compound at a dosage of 600 mg/day. After eight weeks, his systolic blood pressure decreased from 180 mmHg to 130 mmHg, with no significant changes in heart rate.

- Case Study B : A cohort of patients with varying degrees of hypertension was administered this compound for six months. Results showed an average reduction in systolic blood pressure by 30 mmHg and diastolic by 20 mmHg, with tolerable side effects reported by most participants.

Summary Table of Findings

| Parameter | Findings |

|---|---|

| Blood Pressure Reduction | Significant decrease (systolic & diastolic) |

| Dosage Range | 400 - 800 mg/day |

| Common Side Effects | Dizziness, tiredness, mild edema |

| Impact on Heart Rate | Minimal change; varies by individual response |

| Renal Function | Slight decrease in glomerular filtration rate |

Mecanismo De Acción

Prizidilol exerts its effects through a combination of vasodilation and beta-adrenoceptor blockade. It targets beta-adrenoceptors, inhibiting their activity and leading to reduced heart rate and blood pressure. Additionally, it causes vasodilation by relaxing the smooth muscles in blood vessels, further contributing to its antihypertensive effects .

Comparación Con Compuestos Similares

Prizidilol is often compared with other antihypertensive agents such as propranolol and hydralazine. While propranolol is a selective beta-adrenoceptor blocker and hydralazine is a direct-acting vasodilator, this compound combines both actions, making it unique in its dual mechanism of action . This combination allows for more effective blood pressure reduction compared to using either agent alone.

Similar compounds include:

Propranolol: A selective beta-adrenoceptor blocker.

Hydralazine: A direct-acting vasodilator.

Labetalol: Another compound with combined alpha and beta-adrenoceptor blocking properties.

This compound’s unique combination of vasodilatory and beta-blocking actions makes it a valuable compound in the treatment of hypertension and a subject of ongoing research.

Actividad Biológica

Prizidilol, a compound belonging to the class of beta-blockers, has garnered attention for its multifaceted biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is a 3,4-disubstituted pyrazolo[3,4-d]pyrimidine derivative. Its synthesis involves glycosylation reactions that yield various nucleoside analogs. Notably, the compound has been synthesized through the reaction of 3-bromoallopurinol with ribofuranose derivatives, leading to the formation of biologically active nucleosides . The structural modifications in these derivatives are crucial for enhancing their biological activity.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors:

- Beta-Adrenergic Receptor Blockade : As a beta-blocker, this compound antagonizes beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This mechanism is particularly beneficial in managing hypertension and certain cardiac conditions.

- Antitumor Activity : Recent studies have demonstrated that this compound and its derivatives possess significant antiproliferative effects against various cancer cell lines, including colon cancer (HCT-116). The compound's interaction with cellular proteins has been characterized using docking studies, revealing strong binding affinities that correlate with its biological activity .

Antiviral and Antitumor Effects

This compound has shown promising antiviral and antitumor activities in vitro:

- Antiviral Activity : In studies involving viral pathogens, certain derivatives of this compound demonstrated significant inhibition against viruses such as Para 3 virus. Compounds derived from this compound exhibited broad-spectrum antiviral properties, particularly against tumor cells like L1210 and P388 leukemia .

- Antitumor Activity : The compound's ability to inhibit tumor cell growth has been noted in various studies. For instance, specific derivatives showed potent activity against colon cancer cells with effective docking scores indicating favorable interactions with target proteins .

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound derivatives on HCT-116 cells, it was found that certain substitutions on the pyrazolo[3,4-d]pyrimidine structure significantly enhanced cytotoxicity. The most reactive derivative exhibited an IC50 value of approximately 8 µM, indicating potent antiproliferative effects .

Case Study 2: Antiviral Properties

Another study evaluated the antiviral properties of this compound against various viral strains. The results indicated that compounds derived from this compound were effective at concentrations as low as 2 µg/mL against specific viral infections, showcasing its potential as a therapeutic agent in virology .

Future Perspectives

The ongoing research into this compound's biological activity suggests potential applications beyond cardiovascular therapy. Its promising antiviral and antitumor properties warrant further investigation into its mechanism of action and optimization of its chemical structure for enhanced efficacy. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how different structural modifications affect biological activity will be crucial for developing more effective derivatives.

- Clinical Trials : To establish safety profiles and therapeutic efficacy in human populations.

Propiedades

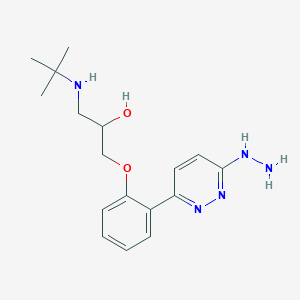

IUPAC Name |

1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGONODUKOFNSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866727 | |

| Record name | Prizidilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59010-44-5 | |

| Record name | Prizidilol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prizidilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIZIDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.